T138
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Overview
Description
T138 is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core, a trifluoromethyl group, and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of T138 typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the quinazoline core, followed by the introduction of the trifluoromethyl group and the 1,2,4-oxadiazole moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
T138 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield quinazoline derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For instance, it may exhibit antimicrobial, anticancer, or anti-inflammatory activities. In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of T138 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, T138 stands out due to its unique combination of functional groups. Similar compounds may include other quinazoline derivatives, such as those with different substituents on the quinazoline core or variations in the oxadiazole moiety. The presence of the trifluoromethyl group and the 1,2,4-oxadiazole moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
920882-18-4 |
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Molecular Formula |
C18H10ClF3N4OS |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2 |
InChI Key |
CRGZGMPGIYRGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Synonyms |
T138; 4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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